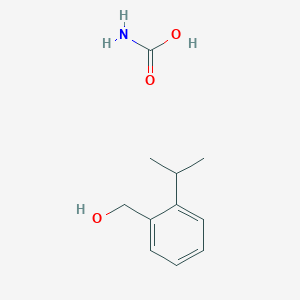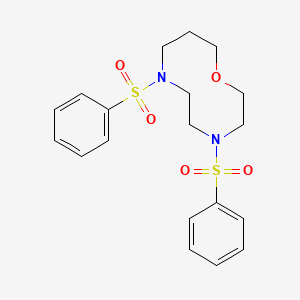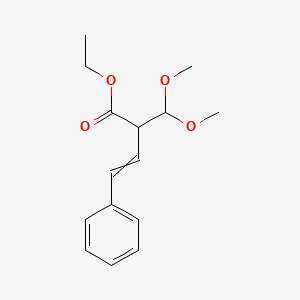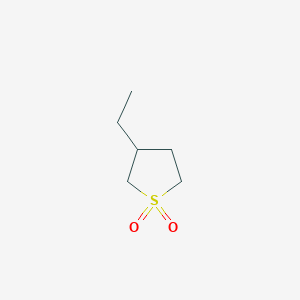
4-(Dimethylamino)phenyl benzylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)phenyl benzylcarbamodithioate is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a benzylcarbamodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenyl benzylcarbamodithioate typically involves the reaction of 4-(dimethylamino)phenyl isothiocyanate with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamodithioate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)phenyl benzylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)phenyl benzylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)phenyl benzylcarbamodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)phenyl isothiocyanate: Shares the dimethylamino phenyl structure but differs in the functional group.
Benzyl isothiocyanate: Contains the benzyl group but lacks the dimethylamino phenyl moiety.
4-(Dimethylamino)benzyl alcohol: Similar structure but with a hydroxyl group instead of the carbamodithioate linkage.
Uniqueness
4-(Dimethylamino)phenyl benzylcarbamodithioate is unique due to the presence of both the dimethylamino phenyl and benzylcarbamodithioate groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
87590-86-1 |
|---|---|
Fórmula molecular |
C16H18N2S2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
[4-(dimethylamino)phenyl] N-benzylcarbamodithioate |
InChI |
InChI=1S/C16H18N2S2/c1-18(2)14-8-10-15(11-9-14)20-16(19)17-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,17,19) |
Clave InChI |
KFBGWQWBGZVEKE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)SC(=S)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)
![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)





![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea](/img/structure/B14394126.png)
![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)
